(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-phenylpiperazin-1-yl)methanone
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isothiazole, phenyl, and piperazine rings would likely result in a rigid, cyclic structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The isothiazole ring, for example, might undergo reactions with nucleophiles or electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Scientific Research Applications
Synthesis and Characterization
- The novel compound (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was synthesized and characterized using FTIR, NMR, and mass spectrometric techniques. Density Functional Theory (DFT) was used for structural optimization and analysis of stability and intermolecular charge transfer (FathimaShahana & Yardily, 2020).
Docking Studies and Biological Activities
- Molecular docking studies were conducted to understand the antiviral activity and pharmacokinetic behavior of synthesized compounds. This includes analysis of hydrogen bonding interaction with targets, aiding in understanding antibacterial activity (Shahana & Yardily, 2020).
Synthesis of Related Compounds
- Arylisoxazole-phenylpiperazines were synthesized and evaluated for their inhibitory activities against acetylcholinesterase and butyrylcholinesterase. This research revealed selective inhibition properties, contributing to the understanding of these compounds in neurological applications (Saeedi et al., 2019).
Pharmaceutical Applications
- Novel pyrazole and benzoxazole derivatives were synthesized and tested for antibacterial activities, expanding the knowledge on the potential pharmaceutical applications of these compounds (Landage, Thube, & Karale, 2019).
Structural Studies
- The crystal structure of various derivatives was analyzed, providing insights into molecular configurations and potential interactions in biological systems. These studies are crucial for the development of drugs and understanding their mechanism of action (Cao et al., 2010).
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives, in general, interact with their targets in a variety of ways depending on the specific biological activity they exhibit .
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a range of effects due to their diverse biological activities .
Properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-15-7-9-16(10-8-15)19-18(22)20(27-23-19)21(26)25-13-11-24(12-14-25)17-5-3-2-4-6-17/h2-10H,11-14,22H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHWZZWPBZZOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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